VEGFR-2 Kinase Inhibition: Comparable Potency to (E)-FeCP-oxindole
(Z)-FeCP-oxindole inhibits VEGFR-2 tyrosine kinase activity with an IC50 value of 220 nM, as measured in an in vitro kinase assay . This value is essentially equipotent to its geometric isomer, (E)-FeCP-oxindole, which exhibits a reported IC50 of 214 nM against VEGFR-2 .
| Evidence Dimension | VEGFR-2 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 220 nM |
| Comparator Or Baseline | (E)-FeCP-oxindole: IC50 = 214 nM |
| Quantified Difference | ΔIC50 = 6 nM (within experimental variability; no statistically significant potency difference) |
| Conditions | In vitro VEGFR-2 kinase activity assay |
Why This Matters
The near-identical VEGFR-2 inhibition potency establishes that both isomers target the kinase active site with comparable affinity, indicating that isomeric selection should be guided by secondary pharmacological properties (e.g., off-target selectivity) rather than primary target engagement.
